molecular formula C8H15NO2 B12644383 1-Acetylpyrrolidine-2-ethanol CAS No. 94157-94-5

1-Acetylpyrrolidine-2-ethanol

Cat. No.: B12644383
CAS No.: 94157-94-5
M. Wt: 157.21 g/mol
InChI Key: YFIUCVYOKJUGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylpyrrolidine-2-ethanol is a chemical compound with the molecular formula C8H15NO2 and a molar mass of 157.21 g/mol It is known for its unique structure, which includes a pyrrolidine ring substituted with an acetyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-ethanol can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of ethylene oxide . The reaction conditions typically include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis.

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylpyrrolidine-2-ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The acetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanol moiety.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetylpyrrolidine-2-ethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-acetylpyrrolidine-2-ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses . Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.

Properties

CAS No.

94157-94-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-[2-(2-hydroxyethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H15NO2/c1-7(11)9-5-2-3-8(9)4-6-10/h8,10H,2-6H2,1H3

InChI Key

YFIUCVYOKJUGSF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.